molecular formula C20H22ClN3O2 B2463015 4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide CAS No. 1424358-38-2

4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide

Cat. No.: B2463015
CAS No.: 1424358-38-2
M. Wt: 371.87
InChI Key: MIMJEZZYQCBAIE-UHFFFAOYSA-N
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Description

4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.87. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

Research on compounds like enaminoketones and esters, closely related to the chemical structure mentioned, shows significant interest due to their role as intermediates in the synthesis of heterocycles and natural products. The enantioselective preparation of these compounds is crucial in synthetic chemistry, offering a pathway to highly functionalized compounds. Such chemical structures serve as versatile synthetic intermediates, combining nucleophilicity and electrophilicity to synthesize various heterocycles like pyridine, pyrimidine, and pyrrole derivatives. These findings highlight the potential for the compound to act as a scaffold in chemical synthesis, leading to new compounds with biological interest, including potential anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).

Application in Membrane Technology

The role of non-oxidizing biocides in preventing biofouling in polyamide membrane systems, crucial for reverse osmosis (RO) technologies, is explored in literature. Although not directly related to the compound , this research area underscores the importance of chemical modifications and their applications in enhancing water treatment processes. It suggests a broader context in which similar compounds could find application, especially in improving membrane compatibility and antimicrobial efficiency (Da-Silva-Correa et al., 2022).

Heterocyclic Chemistry and Supramolecular Applications

Investigations into the chemistry and properties of certain pyridine and benzthiazol derivatives reveal the versatility of these compounds in forming complex structures with significant spectroscopic, magnetic, and biological activities. This suggests a potential area of research where the mentioned compound could be investigated for its ability to form complex structures with unique properties, contributing to fields ranging from materials science to pharmacology (Boča, Jameson, & Linert, 2011).

Antioxidant and Neuroprotective Properties

The broader category of chromones and their derivatives, including compounds with benzamide groups, has been associated with antioxidant properties. These compounds are capable of neutralizing active oxygen species and interrupting free radical processes, which can prevent cell impairment and diseases. The presence of specific functional groups and structural motifs in these compounds contributes to their radical scavenging activity, suggesting potential areas of application for the compound in neuroprotection and disease prevention (Yadav, Parshad, Manchanda, & Sharma, 2014).

Properties

IUPAC Name

4-[[3-(6-chloropyridin-3-yl)prop-2-enoylamino]methyl]-N-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-14(2)24(3)20(26)17-8-4-15(5-9-17)13-23-19(25)11-7-16-6-10-18(21)22-12-16/h4-12,14H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMJEZZYQCBAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1=CC=C(C=C1)CNC(=O)C=CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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